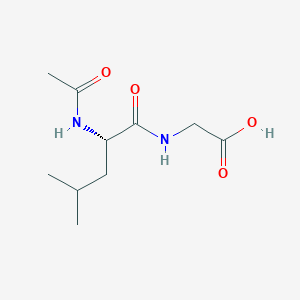
Acetyl-L-leucyl glycine
描述
Acetyl-L-leucyl glycine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-leucine and glycine, resulting in a molecule that exhibits distinct biochemical and pharmacological characteristics.
作用机制
Target of Action
The primary target of Acetyl-L-leucyl glycine is the monocarboxylate transporter type 1 (MCT1) . This transporter is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of this compound . The compound also interacts with organic anion transporters (OAT1 and OAT3) .
Mode of Action
Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that Acetyl-L-leucine acts as a prodrug of leucine, bypassing LAT1 and directly influencing leucine-mediated signaling and metabolic processes such as mTOR .
Pharmacokinetics
The pharmacokinetic factors play a major role in the mechanism of action and efficacy of Acetyl-L-leucine as a drug . The enantiomers of Acetyl-L-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of Acetyl-L-leucine’s action is the enhanced uptake and distribution of the compound in cells, leading to increased activation of leucine-mediated signaling and metabolic processes . This has potential therapeutic effects in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
Action Environment
The action of Acetyl-L-leucine is influenced by the cellular environment, particularly the presence and activity of specific transporters in the cell membrane . . Therefore, the cellular environment plays a crucial role in the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-leucyl glycine typically involves the acetylation of L-leucine followed by the coupling of the acetylated L-leucine with glycine. The process can be summarized as follows:
Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Coupling with Glycine: The N-acetyl-L-leucine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-leucine are acetylated using acetic anhydride and a suitable base.
Automated Coupling: The acetylated product is then coupled with glycine using automated peptide synthesizers, which ensure high yield and purity.
化学反应分析
Types of Reactions
Acetyl-L-leucyl glycine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-leucine and glycine.
Oxidation: It can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-leucine and glycine.
Oxidation: Carboxylic acids.
Substitution: Derivatives with substituted functional groups.
科学研究应用
Acetyl-L-leucyl glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of specialized peptides and as an additive in various biochemical assays.
相似化合物的比较
Similar Compounds
N-acetyl-L-leucine: Similar in structure but lacks the glycine moiety.
Glycyl-L-leucine: A dipeptide with similar amino acid components but different functional groups.
L-leucyl-glycine: Another dipeptide with reversed amino acid sequence.
Uniqueness
Acetyl-L-leucyl glycine is unique due to its acetylated structure, which imparts distinct transport and metabolic properties compared to its non-acetylated counterparts. This modification enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.
属性
IUPAC Name |
2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)
![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)
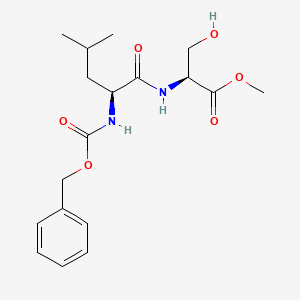
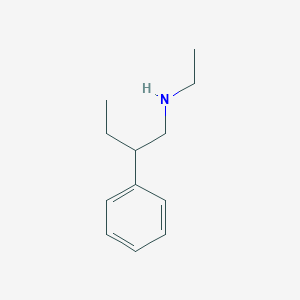
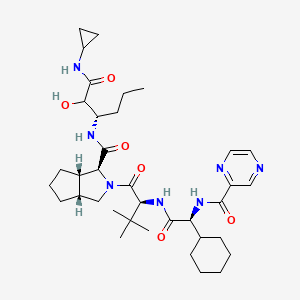
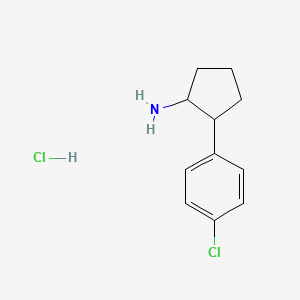

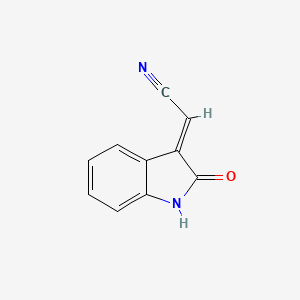
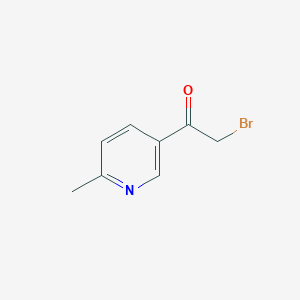
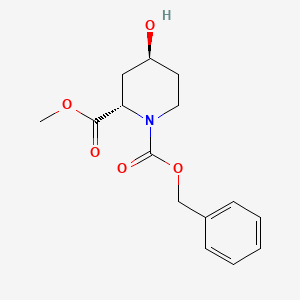
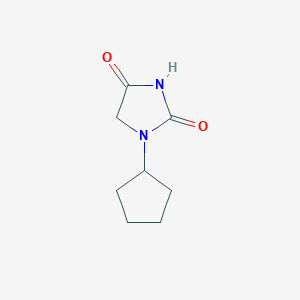
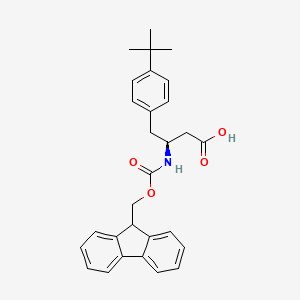
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3265295.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3265299.png)
